

2-(hydroxymethyl)-N-methylbenzamide chemical properties

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Compound of Interest

Compound Name: 2-(hydroxymethyl)-N-methylbenzamide

Cat. No.: B2451113

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Introduction: The Significance of the Benzamide Moiety

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antiemetic, antipsychotic, and anti-inflammatory effects. The substitution pattern on the aromatic ring and the amide nitrogen dictates the molecule's pharmacological profile. **2-(hydroxymethyl)-N-methylbenzamide** is a unique derivative featuring two key functional groups: a primary alcohol at the ortho position and an N-methylated amide. This arrangement provides specific steric and electronic properties and offers multiple points for further chemical modification, making it a valuable building block for creating complex molecules and compound libraries for drug discovery.^[1] Its potential utility as an intermediate for compounds targeting neurological and inflammatory conditions underscores the importance of a thorough understanding of its chemical nature.^[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of **2-(hydroxymethyl)-N-methylbenzamide** are summarized below. These values are critical for designing experiments, including reaction setup, purification, and formulation.

Property	Value	Source
IUPAC Name	2-(hydroxymethyl)-N-methylbenzamide	PubChem[2]
CAS Number	39976-03-9	PubChem[2]
Molecular Formula	C ₉ H ₁₁ NO ₂	PubChem[2]
Molecular Weight	165.19 g/mol	PubChem[2]
SMILES	<chem>CNC(=O)C1=CC=CC=C1CO</chem>	PubChem[2]
InChIKey	BFJCVRGMNCURHB-UHFFFAOYSA-N	PubChem[2]
Physical State	Solid (predicted)	-
XLogP3-AA (cLogP)	0.3	PubChem[2]

Caption: Chemical Structure of **2-(hydroxymethyl)-N-methylbenzamide**.

Synthesis and Purification Strategy

While multiple synthetic routes to benzamides exist, a highly effective and accessible method for preparing ortho-hydroxymethylated benzamides involves the reductive ring-opening of an N-substituted phthalimide precursor. This approach is advantageous as it starts from readily available materials and employs a mild reducing agent.

Principle: Reductive Ring-Opening of Phthalimide Precursors

The core of this synthesis is the transformation of a stable five-membered phthalimide ring into the desired open-chain benzamide. Phthalic anhydride is first condensed with methylamine to form N-methylphthalimide. Subsequently, this imide is selectively reduced using a hydride donor like sodium borohydride (NaBH₄). The borohydride attacks one of the carbonyl groups, leading to a ring-opening event that generates the ortho-hydroxymethyl group and the N-methylbenzamide functionality in a single, efficient step.[3]

Experimental Protocol: Synthesis of 2-(hydroxymethyl)-N-methylbenzamide

This protocol is a representative procedure adapted from established methods for synthesizing related 2-hydroxymethylbenzamides.[3]

Step 1: Synthesis of N-methylphthalimide

- To a 100 mL round-bottom flask, add phthalic anhydride (14.8 g, 100 mmol) and glacial acetic acid (40 mL).
- While stirring, slowly add an aqueous solution of methylamine (40%, ~8.5 mL, 110 mmol). An exothermic reaction will occur.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
- Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water.
- Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven. This yields N-methylphthalimide.

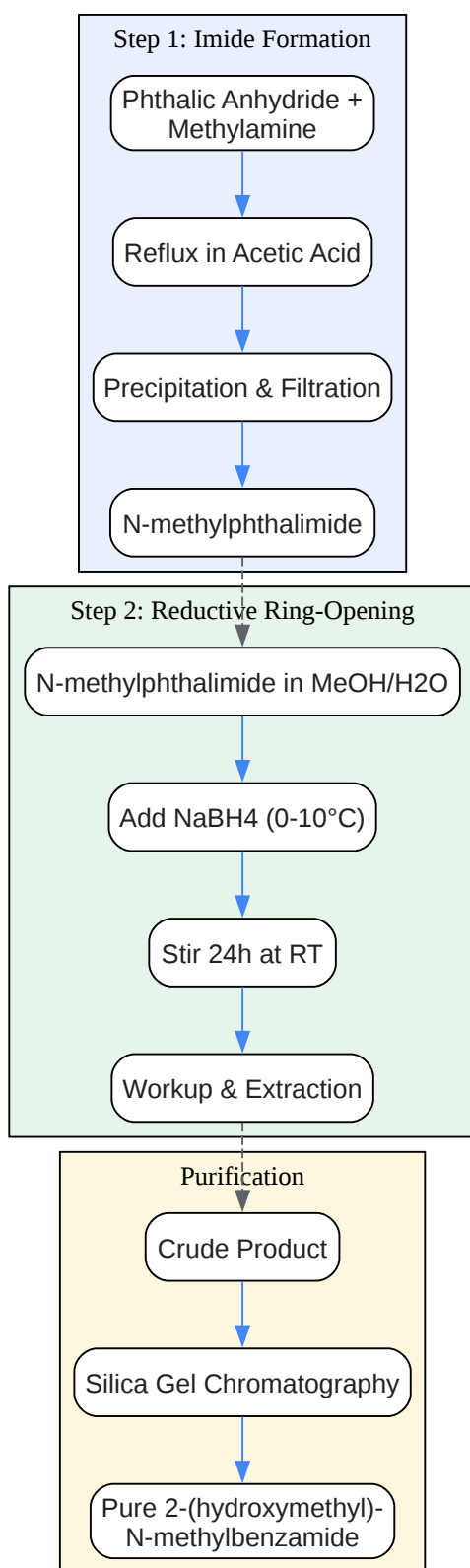
Step 2: Reductive Ring-Opening to 2-(hydroxymethyl)-N-methylbenzamide

- In a 250 mL round-bottom flask, dissolve the N-methylphthalimide (16.1 g, 100 mmol) in a 6:1 mixture of methanol and water (140 mL).
- Cool the solution in an ice bath and add sodium borohydride (NaBH_4) (7.6 g, 200 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.
- Remove the methanol under reduced pressure using a rotary evaporator.

- To the remaining aqueous residue, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude **2-(hydroxymethyl)-N-methylbenzamide** can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane. The purity of the final product should be assessed using Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed in the following section.



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Caption: Proposed workflow for synthesis and purification.

Spectroscopic Elucidation

Accurate structural confirmation is paramount. The following sections detail the predicted spectroscopic data based on the known effects of the constituent functional groups and analysis of similar structures.[\[4\]](#)[\[5\]](#)[\[6\]](#)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, showing distinct signals for each unique proton environment.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.2 - 7.6	Multiplet	4H	Ar-H	Aromatic protons on the benzene ring.
~ 6.5 - 7.0	Broad Singlet	1H	N-H	Amide proton, often broad due to quadrupole relaxation and exchange.
~ 4.6	Singlet	2H	Ar-CH ₂ -OH	Methylene protons of the hydroxymethyl group. Singlet as there are no adjacent protons.
~ 4.5	Singlet (broad)	1H	CH ₂ -OH	Alcohol proton, often a broad singlet that can exchange with D ₂ O.
~ 2.9	Singlet	3H	N-CH ₃	Methyl protons attached to the amide nitrogen. Singlet due to lack of adjacent protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 170	C=O	Amide carbonyl carbon, deshielded by the electronegative oxygen and nitrogen.
~ 138	Ar-C (quaternary)	Aromatic carbon attached to the hydroxymethyl group.
~ 135	Ar-C (quaternary)	Aromatic carbon attached to the amide group.
~ 127 - 131	Ar-CH	Aromatic carbons bearing hydrogen atoms.
~ 63	Ar-CH ₂ -OH	Aliphatic carbon of the hydroxymethyl group, attached to an oxygen atom.
~ 26	N-CH ₃	Aliphatic carbon of the N-methyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Alcohol (-OH)
~ 3300 (sharp/med)	N-H stretch	Secondary Amide (-NH)
3100 - 3000	C-H stretch	Aromatic C-H
2950 - 2850	C-H stretch	Aliphatic C-H (CH ₃ , CH ₂)
~ 1640	C=O stretch (Amide I)	Amide Carbonyl
~ 1540	N-H bend (Amide II)	Secondary Amide
1600, 1480	C=C stretch	Aromatic Ring
~ 1050	C-O stretch	Primary Alcohol

Mass Spectrometry (Predicted)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

- Method: Electrospray Ionization (ESI)
- Expected Molecular Ion ([M+H]⁺): m/z 166.08
- Key Fragmentation Pathways:
 - Loss of water (-18 Da) from the hydroxymethyl group to give a fragment at m/z 148.
 - Loss of the hydroxymethyl group (-31 Da) to give a fragment at m/z 135.
 - Cleavage of the amide bond, leading to characteristic benzoyl or N-methyl fragments.

Chemical Reactivity and Stability

Key Reactive Centers

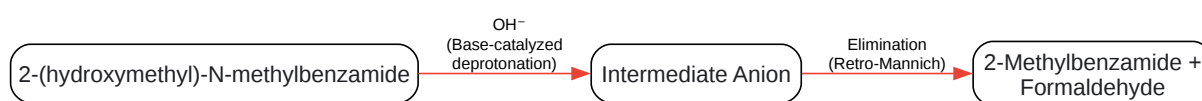
2-(hydroxymethyl)-N-methylbenzamide has three primary centers for chemical reactivity:

- The Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified to introduce new functionalities.
- The Amide N-H Proton: The amide proton is weakly acidic and can be deprotonated with a strong base.
- The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by both the amide and hydroxymethyl substituents.

pH-Dependent Stability and Degradation Pathway

Research on related N-(hydroxymethyl) compounds reveals a critical instability, particularly under alkaline conditions.[7] N-(hydroxymethyl)-N-methylbenzamide is known to be less stable than its N-unsubstituted counterpart, N-(hydroxymethyl)benzamide.[7] In the presence of a base, the amide proton can be abstracted, facilitating an E1cB-like elimination (retro-Mannich reaction). This process results in the degradation of the molecule into formaldehyde and 2-methylbenzamide. This instability is a crucial consideration for storage, formulation, and reaction conditions.

Acid-catalyzed breakdown is also possible, though the mechanism differs.[8][9] Under acidic conditions, protonation of the hydroxyl group can facilitate its departure as a water molecule, leading to the formation of a resonance-stabilized cation that can react with nucleophiles.



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